

Cesium Methanesulfonate: A Technical Guide to Hygroscopicity and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cesium methanesulfonate

Cat. No.: B1588443

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium methanesulfonate (CsO_3SCH_3) is a salt increasingly utilized in specialized applications within the pharmaceutical and biotechnology sectors, most notably as a component in intracellular solutions for patch-clamp electrophysiology. Its high solubility and the unique properties of the cesium and methanesulfonate ions make it a valuable tool in studying ion channel function. Despite its utility, a comprehensive public repository of its fundamental physicochemical properties, specifically its hygroscopicity and detailed stability profile, is not readily available. This technical guide consolidates the known information on **cesium methanesulfonate** and provides detailed experimental protocols for its characterization, enabling researchers to effectively evaluate its suitability for their specific applications.

Physicochemical Properties

Cesium methanesulfonate is a white, crystalline powder. A summary of its known physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Cesium Methanesulfonate**

Property	Value	Reference(s)
Molecular Formula	<chem>CH3CsO3S</chem>	[1]
Molecular Weight	228.00 g/mol	[2]
CAS Number	2550-61-0	[2] [3]
Appearance	White powder	[2]
Melting Point	262-264 °C (literature)	[2] [3]
Solubility	Soluble in water	[4]

Hygroscopicity Profile

The hygroscopicity of a substance, its tendency to attract and hold water molecules from the surrounding environment, is a critical parameter in drug development. It can impact handling, storage, stability, and formulation performance. Currently, specific quantitative data on the hygroscopicity of **cesium methanesulfonate**, such as its moisture sorption isotherm or critical relative humidity (CRH), is not extensively published. However, its high solubility in water suggests that it may have a tendency to absorb atmospheric moisture.

To rigorously characterize its hygroscopic nature, a Dynamic Vapor Sorption (DVS) analysis is recommended.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

This protocol outlines a standard procedure for determining the moisture sorption and desorption characteristics of **cesium methanesulfonate**.

1. Sample Preparation:

- A sample of 5-10 mg of **cesium methanesulfonate** is accurately weighed into a tared sample pan.
- The sample is dried in the DVS instrument at a specified temperature (e.g., 60 °C) under a flow of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved ($dm/dt \leq$

0.002% min⁻¹ over a 10-minute period). This initial weight is recorded as the dry mass.

2. Sorption-Desorption Isotherm Generation:

- The temperature is maintained at a constant 25 °C.
- The relative humidity is increased in a stepwise manner, typically in 10% RH increments, from 0% to 90% RH.
- At each RH step, the sample is allowed to equilibrate until a stable weight is reached (dm/dt ≤ 0.002% min⁻¹ over a 10-minute period). The mass uptake is recorded.
- Following equilibration at 90% RH, the relative humidity is decreased in a stepwise manner, typically in 10% RH increments, from 90% back to 0% RH, with equilibration at each step.

3. Data Analysis:

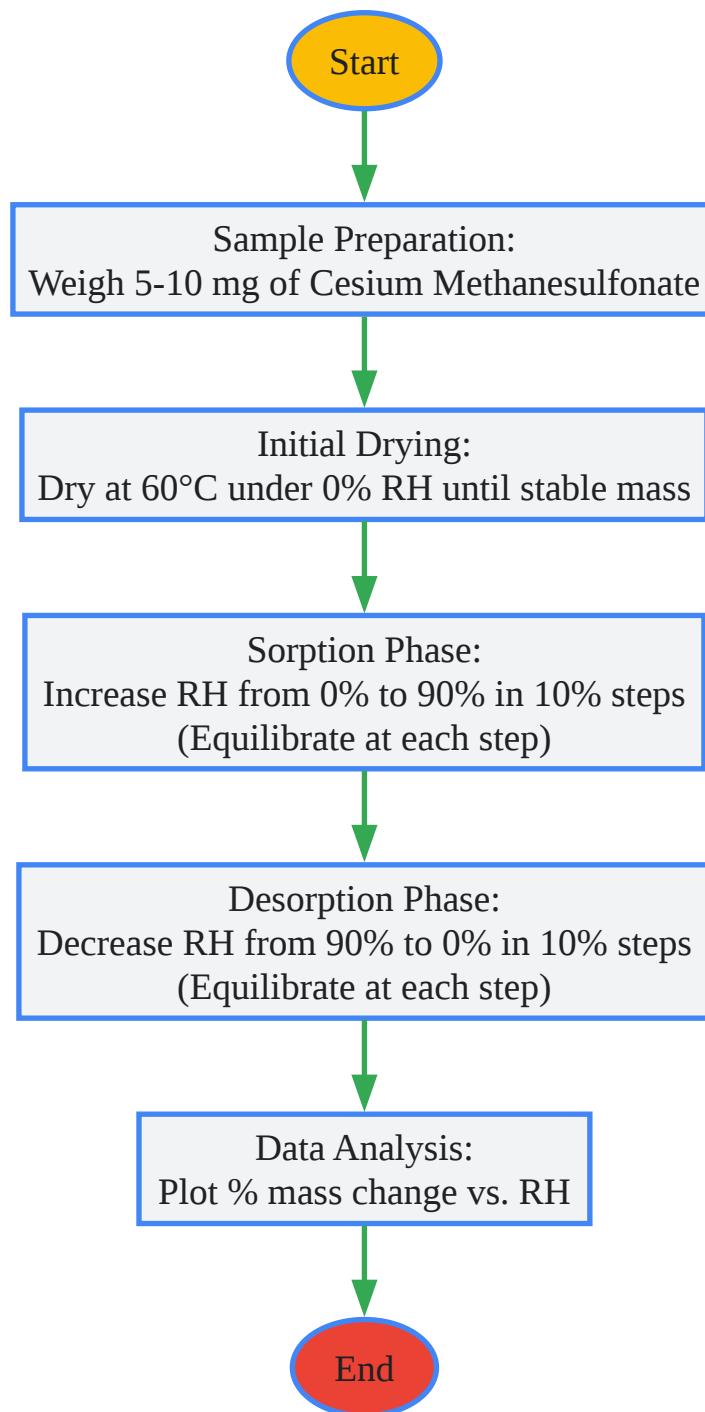

- The percentage change in mass at each RH step is calculated relative to the initial dry mass.
- A moisture sorption-desorption isotherm is plotted as the percentage change in mass versus relative humidity.
- The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH) according to pharmacopeial guidelines.

Table 2: Representative Data Table for Dynamic Vapor Sorption Analysis of **Cesium Methanesulfonate**

Relative Humidity (%)	% Weight Change (Sorption)	% Weight Change (Desorption)
0	0.00	...
10
20
30
40
50
60
70
80
90

Note: This table is a template. Experimental data would populate the weight change columns.

Visualization of Experimental Workflow

[Click to download full resolution via product page](#)

Dynamic Vapor Sorption (DVS) experimental workflow.

Stability Profile

The stability of a compound under various environmental conditions is a cornerstone of its viability for use in research and pharmaceutical development. For **cesium methanesulfonate**, product information from suppliers indicates that it is stable for shipping at ambient temperatures and should be stored at room temperature as a solid.^[4] Aqueous solutions are noted to be less stable and should be prepared fresh or stored at -20°C for up to one month.^[4]

Thermal Stability

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for **cesium methanesulfonate** is not readily available in public literature, studies on other metal methanesulfonates suggest good thermal stability, with decomposition onsets generally above 400 °C. To precisely determine the thermal stability of **cesium methanesulfonate**, TGA and DSC analyses are essential.

Experimental Protocol: Thermogravimetric Analysis (TGA)

1. Sample Preparation:

- A sample of 5-10 mg of **cesium methanesulfonate** is accurately weighed into a tared TGA pan (typically alumina or platinum).

2. TGA Method:

- The sample is placed in the TGA furnace.
- The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min).
- The temperature is ramped from ambient (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
- The mass of the sample is continuously recorded as a function of temperature.

3. Data Analysis:

- A thermogram is generated, plotting the percentage of weight loss versus temperature.

- The onset of decomposition is determined from the thermogram.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

1. Sample Preparation:

- A sample of 2-5 mg of **cesium methanesulfonate** is accurately weighed into an aluminum DSC pan, which is then hermetically sealed.
- An empty, sealed aluminum pan is used as a reference.

2. DSC Method:

- The sample and reference pans are placed in the DSC cell.
- The cell is purged with an inert gas (e.g., nitrogen).
- The temperature is ramped from ambient to a temperature beyond the melting point (e.g., 300 °C) at a controlled heating rate (e.g., 10 °C/min).
- The differential heat flow between the sample and the reference is recorded as a function of temperature.

3. Data Analysis:

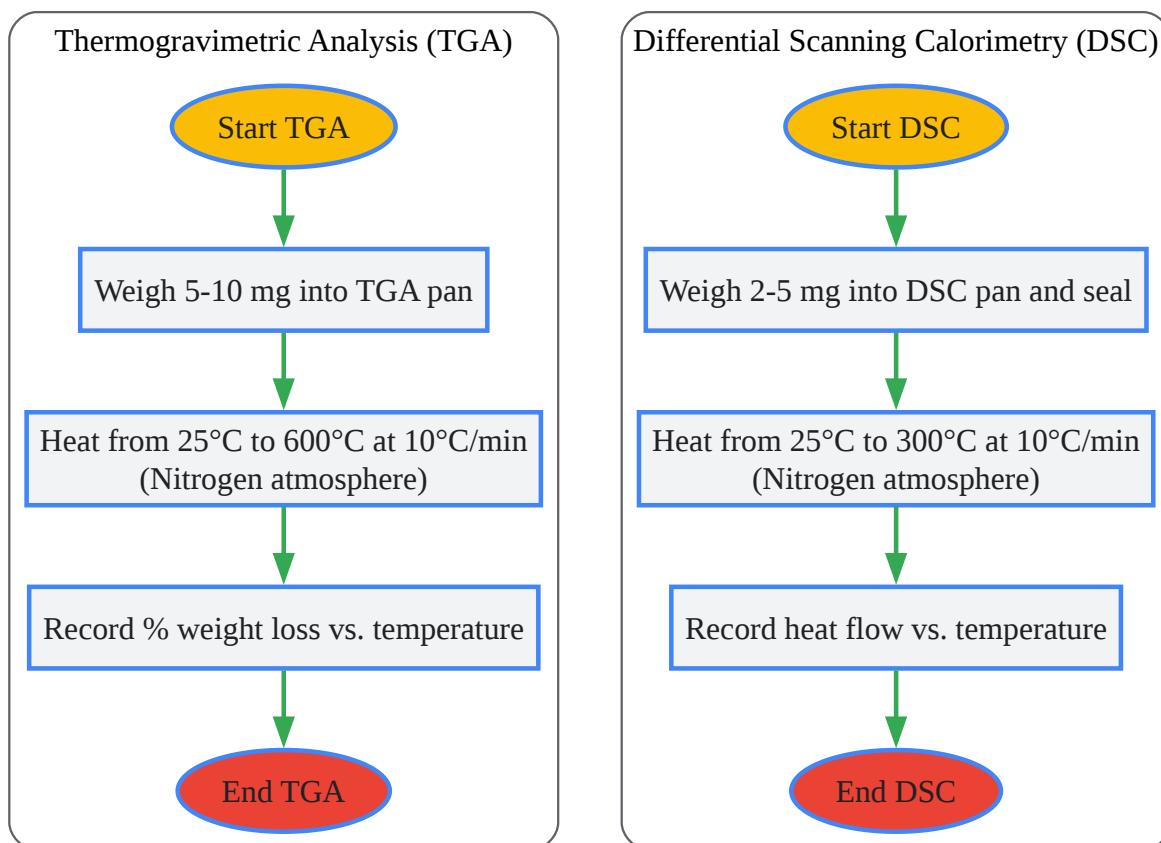

- A DSC thermogram is generated, plotting heat flow versus temperature.
- Thermal events such as melting (endotherm) and decomposition (exotherm or endotherm) are identified by their peak temperatures and enthalpies.

Table 3: Representative Data Table for Thermal Analysis of **Cesium Methanesulfonate**

Analysis Type	Parameter	Observed Value
TGA	Onset of Decomposition (°C)	...
TGA	% Weight Loss at 500 °C	...
DSC	Melting Point (°C)	...
DSC	Enthalpy of Fusion (J/g)	...
DSC	Decomposition Event(s) (°C)	...

Note: This table is a template. Experimental data would populate the value column.

Visualization of Experimental Workflow

[Click to download full resolution via product page](#)*Thermal analysis experimental workflows.*

Hydrolytic Stability

The hydrolytic stability of **cesium methanesulfonate** is an important consideration for its use in aqueous solutions. While specific kinetic data for the hydrolysis of **cesium methanesulfonate** is not available, sulfonate salts are generally considered to be stable towards hydrolysis under neutral and acidic conditions. The methanesulfonate anion is the conjugate base of a strong acid (methanesulfonic acid) and therefore shows little tendency to react with water. However, under strongly basic conditions, hydrolysis of sulfonate esters can occur, although this is less relevant to the salt form.

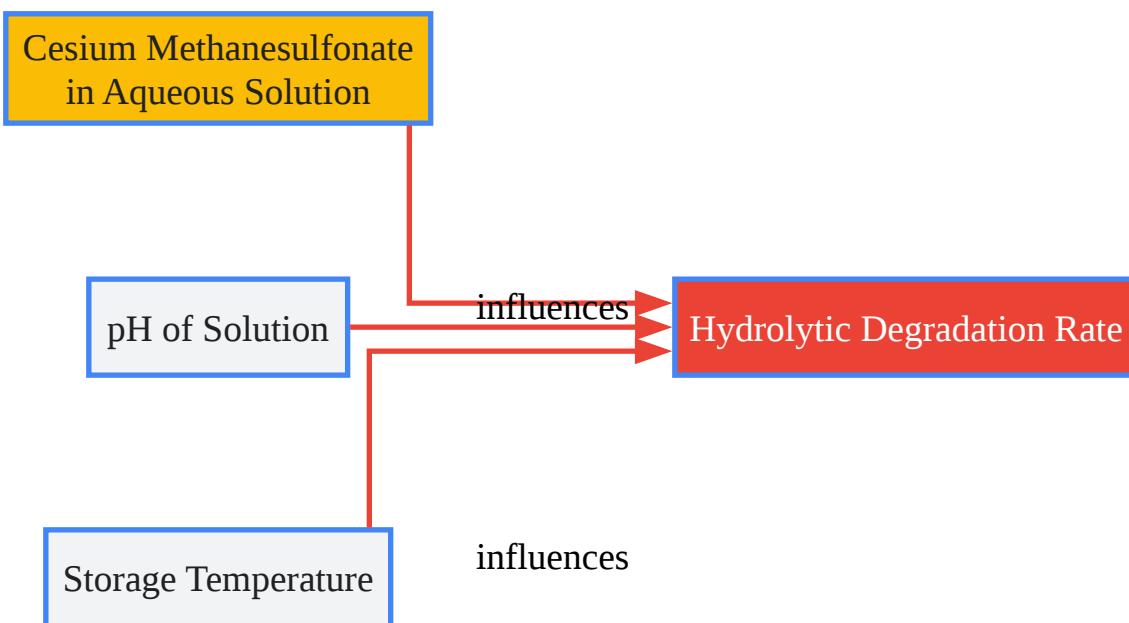
Experimental Protocol: Hydrolytic Stability Assessment

1. Solution Preparation:

- Prepare buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9).
- Prepare a solution of **cesium methanesulfonate** of a known concentration (e.g., 1 mg/mL) in each buffer.

2. Stability Study:

- Store aliquots of each solution at controlled temperatures (e.g., 25 °C and 40 °C) in sealed vials, protected from light.
- At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw samples for analysis.


3. Analytical Method:

- A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be used to quantify the concentration of **cesium methanesulfonate** and detect any potential degradation products.
- The mobile phase and column should be selected to achieve good resolution between the parent compound and any degradants.

4. Data Analysis:

- The concentration of **cesium methanesulfonate** remaining at each time point is plotted against time for each pH and temperature condition.
- The degradation rate constant (k) can be determined from the slope of the line, assuming pseudo-first-order kinetics.
- The shelf-life (t_{90}), the time it takes for 10% of the compound to degrade, can be calculated.

Visualization of Logical Relationships

[Click to download full resolution via product page](#)

Factors influencing hydrolytic stability.

Conclusion

Cesium methanesulfonate is a valuable tool in electrophysiological research, prized for its high solubility and stability in specific applications. While its fundamental physicochemical properties related to hygroscopicity and thermal stability are not extensively documented in publicly accessible literature, this guide provides a framework for its characterization. The detailed experimental protocols for Dynamic Vapor Sorption, Thermogravimetric Analysis, Differential Scanning Calorimetry, and hydrolytic stability assessment offer researchers and

drug development professionals the necessary tools to thoroughly evaluate **cesium methanesulfonate** for their intended use. A comprehensive understanding of these properties is essential for ensuring the robustness and reproducibility of experimental results and for the development of stable pharmaceutical formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cesium methanesulfonate | CH₃CsO₃S | CID 5148066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 甲碘酸铯 used in patch clamp techniques | Sigma-Aldrich [sigmaaldrich.com]
- 3. Cesium methanesulfonate | CAS#:2550-61-0 | Chemsoc [chemsoc.com]
- 4. Cesium methanesulfonate (CsMeSo₃) internal solutions component | Hello Bio [hellobio.com]
- To cite this document: BenchChem. [Cesium Methanesulfonate: A Technical Guide to Hygroscopicity and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1588443#cesium-methanesulfonate-hygroscopicity-and-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com